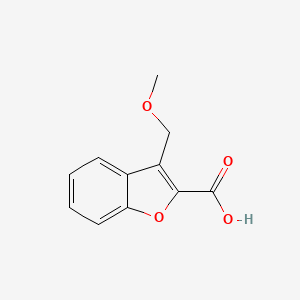

3-(Methoxymethyl)-1-benzofuran-2-carboxylic acid

Description

The exact mass of the compound 3-(Methoxymethyl)-1-benzofuran-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Methoxymethyl)-1-benzofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methoxymethyl)-1-benzofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(methoxymethyl)-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-6-8-7-4-2-3-5-9(7)15-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBVMFGRVHQEBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(OC2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Substituted 1-Benzofuran-2-Carboxylic Acids: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The 1-benzofuran-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in numerous biologically active natural and synthetic compounds.[1][2] This bicyclic heterocyclic system, consisting of a fused benzene and furan ring, offers a versatile framework for derivatization, enabling the fine-tuning of pharmacological properties.[3] This guide provides an in-depth exploration of substituted 1-benzofuran-2-carboxylic acids, targeting researchers and drug development professionals. We will delve into robust synthetic methodologies, analyze the extensive spectrum of biological activities, and discuss the structure-activity relationships that govern their therapeutic potential.

The Strategic Importance of the Benzofuran Core

The benzofuran nucleus is a recurring motif in a wide array of natural products and pharmaceutical agents, prized for its unique structural and electronic properties.[2][4] Its rigid, planar structure provides a defined orientation for substituent groups to interact with biological targets, while the oxygen heteroatom introduces a site for hydrogen bonding. Notable drugs containing the benzofuran moiety include the antiarrhythmic agent amiodarone and the antifungal drug griseofulvin.[4] The carboxylic acid functional group at the C-2 position is particularly significant; it serves as a critical anchoring point for interactions with biological receptors and provides a reactive handle for further chemical modification and the synthesis of esters, amides, and other derivatives.[3][5] This combination of a privileged scaffold and a versatile functional group makes substituted 1-benzofuran-2-carboxylic acids a highly attractive target for drug discovery programs.

Synthetic Strategies: From Classical to Catalytic

The construction of the 1-benzofuran-2-carboxylic acid core can be achieved through several strategic pathways. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Cyclization of Phenolic Precursors

A prevalent and reliable strategy involves the reaction of a substituted salicylaldehyde or a 2-hydroxyarylketone with an α-haloester, typically ethyl bromoacetate, followed by intramolecular cyclization and hydrolysis.

The reaction is generally initiated by O-alkylation of the phenolic hydroxyl group with the α-haloester in the presence of a base like potassium carbonate (K₂CO₃). The resulting intermediate can then undergo an intramolecular condensation reaction to form the benzofuran ring. The final step is the hydrolysis of the ester to yield the target carboxylic acid.[6][7] The reactivity of the starting carbonyl compound is influenced by the electronic properties of its substituents; electron-withdrawing groups tend to increase the reactivity and afford better yields.[7]

Caption: General workflow for synthesis from salicylaldehydes.

A one-pot condensation-cyclization starting from 2-hydroxybenzophenones offers an efficient alternative, significantly modifying previously reported procedures to achieve high yields.[7]

Modern Catalytic Approaches

Contemporary organic synthesis has introduced powerful catalytic methods for constructing the benzofuran scaffold, often providing access to derivatives that are difficult to obtain via classical routes.

-

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for constructing benzofuran derivatives.[8] One approach involves the palladium-catalyzed addition of arylboronic acids to 2-(2-hydroxyphenyl)acetonitriles, which sequentially add and then cyclize to afford 2-arylbenzofurans.[9]

-

Copper-Catalyzed Reactions: Copper catalysis is effective for intramolecular C-O coupling. A notable synthesis of 2-carboxybenzofurans starts from 2-gem-dibromovinylphenols, which undergo a Cu-catalyzed intramolecular coupling, followed by carbonylation to install the carboxylic acid group, avoiding the need for palladium or CO gas.[9]

Caption: Overview of modern catalytic synthesis strategies.

Broad-Spectrum Biological Activity and Therapeutic Targets

Substituted 1-benzofuran-2-carboxylic acids and their derivatives exhibit a remarkable diversity of pharmacological activities, positioning them as valuable scaffolds for drug development.[1][4]

Anticancer Activity

This class of compounds has demonstrated potent cytotoxic effects against a range of human cancer cell lines, including breast, colon, renal, and prostate cancers.[10][11] The mechanisms underlying their anticancer activity are varied and target key oncogenic pathways.

-

NF-κB Inhibition: Certain benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been shown to inhibit the transcriptional activity of NF-κB, a crucial regulator of inflammation and cell survival.[10]

-

Kinase Inhibition: Novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene implicated in cell cycle progression and apoptosis.[5]

-

Carbonic Anhydrase Inhibition: Derivatives featuring benzoic or hippuric acid moieties linked to the benzofuran core act as effective and selective inhibitors of human carbonic anhydrase (hCA) IX, an isoform highly expressed in tumors and linked to pH regulation and cancer progression.[12][13]

| Compound Type | Target/Mechanism | Cancer Cell Lines | Representative Activity | Reference |

| N-(4'-hydroxy)phenylamide | NF-κB Inhibition | ACHN (renal), HCT15 (colon), MM231 (breast) | GI₅₀ = 2.74 µM (average) | [11] |

| Substituted benzofuran-2-carboxylic acids | Pim-1 Kinase Inhibition | N/A (Enzyme Assay) | Potent inhibition | [5] |

| Ureido-linked benzoic acid derivatives | Carbonic Anhydrase IX Inhibition | MDA-MB-231 (breast) | IC₅₀ = 2.52 µM (Compound 9e) | [12] |

Antimicrobial and Antifungal Activity

Derivatives of this scaffold have also shown promise as antimicrobial agents. Studies on benzofuran-2-carboxylate 1,2,3-triazoles revealed moderate to good inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Aspergillus niger.[6] Structure-activity relationship studies indicate that substituents like methoxy, methyl, and fluoro groups can enhance antimicrobial efficacy.[6]

Antiviral Properties

The benzofuran nucleus is present in compounds with documented antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).[4] Certain ethyl 3-bromomethyl-6-methoxy-1-benzofuran-2-carboxylate derivatives have displayed the ability to inhibit HIV-1 and HIV-2 replication in cell cultures at non-toxic concentrations.[14]

Key Experimental Protocol: Synthesis of Ethyl Benzofuran-2-carboxylate

This protocol details a common and reliable method for synthesizing the ethyl ester precursor to 1-benzofuran-2-carboxylic acid, based on the reaction of salicylaldehyde with ethyl bromoacetate.[6]

Materials:

-

Substituted Salicylaldehyde (1.0 mmol)

-

Ethyl bromoacetate (1.2 mmol)

-

Anhydrous Potassium Carbonate (K₂CO₃) (3.0 mmol)

-

Acetonitrile (100 mL)

-

Ethyl Acetate (200 mL)

-

5% Dilute HCl

-

Brine Solution

-

Anhydrous Sodium Sulphate

Procedure:

-

To a solution of the salicylaldehyde (1.0 mmol) in acetonitrile (100 mL), add anhydrous potassium carbonate (3.0 mmol).

-

Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at ambient temperature with stirring.

-

Reflux the reaction mixture for 24 hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude product in ethyl acetate (200 mL).

-

Wash the organic solution sequentially with 5% dilute HCl (50 mL), water (50 mL), and brine solution (50 mL).

-

Dry the organic layer over anhydrous sodium sulphate.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude ethyl benzofuran-2-carboxylate.

-

Purify the product as necessary, typically via column chromatography or recrystallization.

-

The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an ethanolic potassium hydroxide solution, followed by acidification.[15]

Conclusion and Future Outlook

Substituted 1-benzofuran-2-carboxylic acids represent a profoundly versatile and pharmacologically significant class of compounds. Their synthesis is well-established through both classical and modern catalytic methods, allowing for the generation of diverse chemical libraries. The broad spectrum of biological activities, particularly in oncology, infectious diseases, and inflammation, underscores their potential as templates for novel drug discovery.[1][3]

Future research should focus on leveraging structure-based drug design to create derivatives with enhanced potency and selectivity for specific biological targets like kinases and transcription factors. The exploration of novel substitutions on the benzofuran ring system and the development of innovative bioisosteres for the carboxylic acid group could unlock new therapeutic applications and lead to the development of next-generation clinical candidates.

References

-

M Kishor. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Available at: [Link]

-

(2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. INDIAN J. CHEM., SEC B. Available at: [Link]

-

(2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. EC Pharmaceutical Science. Available at: [Link]

-

(2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. PubMed. Available at: [Link]

-

(2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. Available at: [Link]

-

(2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed. Available at: [Link]

-

(2007). Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. Heterocycles. Available at: [Link]

-

(2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

-

(2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

-

(2007). Synthesis, characterization, and biological activities of new benzofuran derivatives. Heterocycles. Available at: [Link]

-

Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. Available at: [Link]

-

Benzofuran – Knowledge and References. Taylor & Francis. Available at: [Link]

-

(2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. American Chemical Society. Available at: [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. London Business Publishing. Available at: [Link]

-

(2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]

-

(2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journals. Available at: [Link]

-

Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

-

Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Scribd. Available at: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. chemimpex.com [chemimpex.com]

- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 5. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. op.niscpr.res.in [op.niscpr.res.in]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzofuran synthesis [organic-chemistry.org]

- 10. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 15. BJOC - First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives [beilstein-journals.org]

discovery and history of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid

The following technical guide provides an in-depth analysis of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid , detailing its chemical lineage, synthetic pathways, and biological utility.

CAS Registry Number: 734546-74-8 Chemical Formula: C₁₁H₁₀O₄ Molecular Weight: 206.20 g/mol

Executive Summary

3-(Methoxymethyl)-1-benzofuran-2-carboxylic acid is a specialized heterocyclic building block belonging to the benzofuran-2-carboxylic acid class. While the benzofuran core dates back to the 19th century, this specific derivative represents a modern optimization in medicinal chemistry, designed to balance lipophilicity and solubility through the C3-methoxymethyl pharmacophore. It serves as a critical intermediate in the synthesis of Lymphoid Tyrosine Phosphatase (LYP) inhibitors , anti-arrhythmic agents, and antitubercular compounds.

Historical Evolution & Discovery Context

The history of this compound is best understood not as a singular discovery event, but as part of the stepwise evolution of the benzofuran scaffold in pharmaceutical sciences.

The Perkin Era (1870)

The benzofuran ring system was first synthesized by W.H. Perkin in 1870. Early work focused on simple derivatives like coumarilic acid (benzofuran-2-carboxylic acid). For nearly a century, the C3 position remained largely underutilized due to synthetic challenges in selective functionalization.

The Amiodarone Breakthrough (1960s)

The discovery of Amiodarone and Benziodarone revolutionized the field. These anti-arrhythmic and anti-anginal drugs demonstrated that heavy substitution on the benzofuran core (specifically at C2 and C3) was essential for biological potency. This triggered a wave of research into 2,3-disubstituted benzofurans.

Modern Era: The "Methoxymethyl" Optimization

In the post-2000s, medicinal chemists began exploring the 3-alkoxymethyl substitution pattern. Unlike the bulky butyl chains of Amiodarone, a 3-methoxymethyl group offers a smaller steric footprint while introducing an ether oxygen capable of hydrogen bond acceptance. This modification is frequently employed in Structure-Activity Relationship (SAR) studies to modulate the LogP (lipophilicity) of drug candidates targeting enzymes like PTP1B (diabetes) and LYP (autoimmunity).

Chemical Synthesis: Validated Protocols

The synthesis of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid requires a robust strategy to install the ether side chain without decarboxylating the sensitive C2 acid.

Retrosynthetic Analysis

The most reliable industrial route involves the radical functionalization of a 3-methyl precursor. Direct electrophilic substitution at C3 is difficult when the electron-withdrawing carboxylic acid is present at C2.

Diagram 1: Synthetic Pathway (Graphviz)

Caption: Stepwise synthesis from the 3-methyl precursor via Wohl-Ziegler bromination and Williamson ether synthesis.

Detailed Experimental Protocol

Note: This protocol is a composite of standard methodologies for 3-alkoxymethyl benzofurans.

Step 1: Wohl-Ziegler Bromination

-

Reagents: Ethyl 3-methylbenzofuran-2-carboxylate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Benzoyl Peroxide (cat.), CCl₄ or Benzotrifluoride (solvent).

-

Procedure: Dissolve the starting ester in the solvent. Add NBS and catalyst. Reflux under inert atmosphere (N₂) for 4–6 hours. Monitor by TLC for the disappearance of the starting material.

-

Workup: Cool to 0°C, filter off the succinimide byproduct. Concentrate the filtrate to yield the crude bromomethyl intermediate .

-

Critical Control Point: Do not purify via silica gel chromatography if the intermediate is unstable; proceed immediately to Step 2.

-

Step 2: Methanolysis (Ether Formation)

-

Reagents: Crude bromomethyl intermediate, Anhydrous Methanol (excess), Sodium Methoxide (1.1 eq).

-

Procedure: Dissolve the intermediate in anhydrous methanol. Add NaOMe dropwise at 0°C. Allow to warm to room temperature and stir for 2 hours.

-

Mechanism: This proceeds via an SN2 mechanism , where the methoxide ion displaces the bromide leaving group.

Step 3: Hydrolysis

-

Reagents: Lithium Hydroxide (LiOH, 3.0 eq), THF/Water (3:1).

-

Procedure: Dissolve the ester from Step 2 in THF/Water. Add LiOH. Stir at ambient temperature for 12 hours.

-

Isolation: Acidify the reaction mixture to pH 2 using 1M HCl. The product, 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid , will precipitate. Filter, wash with cold water, and dry.

Biological Utility & Mechanism of Action[1]

This compound is primarily investigated as a PTPN22 (LYP) Inhibitor . The gene PTPN22 encodes the Lymphoid Tyrosine Phosphatase (LYP), a critical negative regulator of T-cell signaling.

The Pharmacophore[2]

-

Carboxylic Acid (C2): Acts as a phosphotyrosine mimetic (pTyr-mimetic), anchoring the molecule into the active site of the phosphatase.

-

Benzofuran Core: Provides the necessary hydrophobic scaffolding to fit the binding pocket.

-

Methoxymethyl (C3): Extends into the secondary pocket, improving selectivity over homologous phosphatases like PTP1B.

Diagram 2: LYP Inhibition Pathway (Graphviz)

Caption: The inhibitor blocks LYP, preventing dephosphorylation of TCR signaling molecules, thereby enhancing T-cell activation.

Technical Specifications & Data

| Property | Value | Relevance |

| Appearance | White to Off-white Solid | Standard purity indicator. |

| Melting Point | 163–165 °C | Verification of crystalline structure. |

| pKa (Calc) | ~3.5 (Carboxylic acid) | Ionized at physiological pH; mimics phosphate group. |

| LogP | ~1.8 – 2.1 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Donors | 1 (COOH) | Critical for active site interaction. |

| H-Bond Acceptors | 4 (O atoms) | Interaction with Arg/Lys residues in enzymes. |

References

-

American Elements. (n.d.). 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid Product Specifications. Retrieved from [Link]

-

Zhang, S., et al. (2023). "Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy." European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Kowalewska, M., et al. (2013). "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry. Retrieved from [Link]

-

Organic Syntheses. (2019). "Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes." Org.[1][2][3] Synth. 2019, 96, 98-109.[3] Retrieved from [Link]

-

Takeda, N., et al. (2007).[4] "Efficient Synthesis of Benzofurans Utilizing [3,3]-Sigmatropic Rearrangement." European Journal of Organic Chemistry.[4] Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. orgsyn.org [orgsyn.org]

- 4. Efficient Synthesis of Benzofurans Utilizing [3,3]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers: Short Synthesis of Natural 2-Arylbenzofurans [organic-chemistry.org]

Therapeutic Targets of Benzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds, both naturally occurring and synthetic.[1][2][3] Its derivatives have garnered significant attention in medicinal chemistry due to their remarkable therapeutic potential across a wide spectrum of diseases, including cancer, neurodegenerative disorders, and infectious and inflammatory conditions.[4][5][6] This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of benzofuran derivatives, delving into their mechanisms of action and the experimental methodologies employed to validate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to guide the design and development of novel benzofuran-based therapeutics.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, represents a versatile template for the design of novel therapeutic agents.[3][4] The structural rigidity and electron-rich nature of the benzofuran ring system allow for diverse substitutions, leading to a wide array of derivatives with distinct pharmacological profiles.[4] This guide will explore the major therapeutic areas where benzofuran derivatives have shown promise, focusing on their molecular targets and the underlying signaling pathways they modulate.

Anticancer Therapeutic Targets

Benzofuran derivatives exhibit potent anticancer activity through a variety of mechanisms, targeting key players in cell proliferation, survival, and angiogenesis.[4][7][8]

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Several benzofuran derivatives have been identified as potent inhibitors of various protein kinases.[7][8][9]

-

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.[7][8] Certain 3-(piperazinylmethyl)benzofuran derivatives have shown potent CDK2 inhibitory activity.[8]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[10] Benzofuran derivatives have been developed as effective VEGFR-2 inhibitors.[10][11]

-

Mammalian Target of Rapamycin (mTOR): The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.[7][9] Benzofuran-based compounds have been investigated as inhibitors of this critical pathway.[9]

-

Other Kinases: Benzofuran derivatives have also demonstrated inhibitory activity against other kinases implicated in cancer, including GSK-3β, Pim-1, and Src kinase.[7][9]

Table 1: Inhibitory Activity of Benzofuran Derivatives against Protein Kinases

| Compound Class | Target Kinase | IC50 | Reference(s) |

| 3-(Piperazinylmethyl)benzofuran | CDK2 | 40.91 nM | [8] |

| Benzofuran-based derivative | VEGFR-2 | 45.4 nM | [11] |

| Benzofuran derivative | Pim-1 | Varies | [7] |

| 3-Amidobenzofuran (28g) | Breast Cancer (MDA-MB-231) | 3.01 µM | [12] |

| 3-Amidobenzofuran (28g) | Colon Cancer (HCT-116) | 5.20 µM | [12] |

| Oxindole-Benzofuran (22f) | Breast Cancer (MCF-7) | 2.27 µM | [12] |

| Bromo-derivative (14c) | Colon Cancer (HCT-116) | 3.27 µM | [12] |

| 2-Acetylbenzofuran (26) | EGFR Kinase | 0.93 µM | [12] |

This protocol outlines a luminescence-based assay to determine the inhibitory activity of a benzofuran derivative against VEGFR-2.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the test benzofuran derivative in DMSO.

-

Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

-

Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly (Glu, Tyr) 4:1).[13][14]

-

Dilute recombinant human VEGFR-2 enzyme in 1x Kinase Buffer.[13][14]

-

-

Assay Procedure:

-

Add the master mixture to the wells of a 96-well plate.

-

Add the diluted test compound or vehicle control (DMSO) to the respective wells.

-

Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., Kinase-Glo®).[13]

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

-

Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[8][12] Some benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

This protocol measures the effect of a benzofuran derivative on tubulin polymerization by monitoring changes in turbidity.[15][16]

-

Reagent Preparation:

-

Assay Procedure:

-

In a pre-chilled 96-well plate, add the diluted test compound or vehicle control.

-

Add the tubulin/GTP mixture to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.[15]

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the maximum rate of polymerization (Vmax) from the linear portion of the curve.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.[15]

-

Caption: Mechanism of tubulin polymerization inhibition by benzofuran derivatives.

Histone Demethylase Inhibition

Lysine-specific demethylase 1 (LSD1) is an enzyme that plays a crucial role in regulating gene expression and is overexpressed in many cancers.[13][17] Novel benzofuran derivatives have been designed as potent LSD1 inhibitors.[13][17]

Table 2: Inhibitory Activity of a Benzofuran Derivative against LSD1

| Compound | Target | IC50 | Reference(s) |

| 17i | LSD1 | 0.065 µM | [13][17] |

Neuroprotective Therapeutic Targets

Benzofuran derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases, particularly Alzheimer's disease, by targeting multiple aspects of the disease pathology.[18][19]

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in the symptomatic treatment of Alzheimer's disease.[20][21] Numerous benzofuran-based compounds have been developed as potent cholinesterase inhibitors.[1][18][20]

Table 3: Inhibitory Activity of Benzofuran Derivatives against Cholinesterases

| Compound | Target | IC50 | Reference(s) |

| 7c | AChE | 0.058 µM | [18] |

| 7e | AChE | 0.086 µM | [18] |

| 20 | AChE | 0.086 µM | [1] |

| 20 | BuChE | 16.45 µM | [1] |

| A4 | AChE | 11 µM | [22] |

This colorimetric assay is widely used to screen for AChE inhibitors.[23][24]

-

Reagent Preparation:

-

Prepare a phosphate buffer (pH 8.0).

-

Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and AChE enzyme.[23]

-

Prepare serial dilutions of the test benzofuran derivative.

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer, DTNB, and the test compound or vehicle control.

-

Add the AChE enzyme solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature.

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the absorbance at 412 nm at regular intervals.[23]

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition and calculate the IC50 value.[23]

-

Caption: Mechanism of acetylcholinesterase inhibition by benzofuran derivatives.

Inhibition of Beta-Amyloid (Aβ) Fibril Formation

The aggregation of Aβ peptides into toxic fibrils is a central event in the pathogenesis of Alzheimer's disease.[18][19] Benzofuran scaffolds have been reported to inhibit the formation of these Aβ fibrils.[18]

This assay utilizes the fluorescent dye Thioflavin T, which binds to amyloid fibrils and exhibits enhanced fluorescence.

-

Reagent Preparation:

-

Prepare a stock solution of Aβ peptide (e.g., Aβ1-42) and pre-treat to ensure a monomeric state.

-

Prepare a ThT stock solution.

-

Prepare serial dilutions of the test benzofuran derivative.

-

-

Assay Procedure:

-

In a 96-well plate, combine the Aβ peptide solution with the test compound or vehicle control.

-

Incubate the plate at 37°C with gentle agitation to promote aggregation.

-

At various time points, add the ThT solution to the wells.

-

Measure the fluorescence intensity (excitation ~440 nm, emission ~480 nm).

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to monitor the kinetics of Aβ aggregation.

-

Compare the aggregation curves in the presence and absence of the inhibitor to determine its effect on fibril formation.

-

Anti-inflammatory Therapeutic Targets

Chronic inflammation is implicated in a wide range of diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways.[5][25]

Modulation of NF-κB and MAPK Signaling Pathways

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of the inflammatory response.[5][25][26] Benzofuran derivatives can inhibit inflammation by blocking the phosphorylation of key proteins in these pathways, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[5][27][28]

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages).

-

Pre-treat the cells with various concentrations of the test benzofuran derivative.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS).

-

-

Protein Extraction and Quantification:

-

Lyse the cells to extract total protein.

-

Determine the protein concentration using a standard assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-p65, p65, p-p38, p38).

-

Incubate with a suitable secondary antibody.

-

Detect the protein bands using a chemiluminescence-based detection system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Compare the levels of protein phosphorylation in treated cells to the control cells.

-

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 5. protocols.io [protocols.io]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. cytoskeleton.com [cytoskeleton.com]

- 17. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. High Throughput Screening for Small Molecule Inhibitors of Heparin-induced Tau Fibril Formation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. emerypharma.com [emerypharma.com]

- 21. Frontiers | Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. japsonline.com [japsonline.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Anti-inflammatory activity of α-tomatine via inhibition of the MAPK and NF-κB signaling pathway in vitro and ex vivo [medsci.org]

Solubility and Stability Profiling: 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid

Topic: Solubility and Stability Profiling of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Formulation Scientists

Executive Summary

This technical guide provides a comprehensive physicochemical profile and characterization framework for 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid (CAS: 734546-74-8). As a functionalized benzofuran derivative, this compound serves as a critical scaffold in the development of bioactive small molecules, particularly kinase inhibitors and receptor antagonists.

Understanding the solubility "switch" inherent to its carboxylic acid moiety and the specific stability profile of the C3-methoxymethyl ether linkage is essential for reproducible experimental data. This guide synthesizes predicted physicochemical parameters with field-proven experimental protocols to ensure accurate handling, formulation, and storage.

Physicochemical Profile

Structural Analysis

The molecule consists of a benzofuran core substituted at the C2 position with a carboxylic acid and at the C3 position with a methoxymethyl group.

-

Core Scaffold: Benzofuran (Lipophilic, aromatic).

-

Acidic Handle: C2-Carboxylic acid (pKa ~3.5–3.8). Ionizable center responsible for pH-dependent solubility.

-

Ether Linkage: C3-Methoxymethyl.[1] Critical Distinction: This is a heteroaryl-methyl ether, not a methoxymethyl (MOM) acetal protecting group. Consequently, it exhibits significantly higher stability toward acidic hydrolysis than a standard MOM ether.

Key Parameters (Predicted & Analogous)

Values derived from structural analogs (e.g., benzofuran-2-carboxylic acid, 3-methylbenzofuran-2-carboxylic acid) and computational consensus.

| Parameter | Value / Range | Implications for Handling |

| Molecular Weight | 206.19 g/mol | Suitable for standard small-molecule filtration (<0.22 µm). |

| pKa (Acid) | 3.6 ± 0.3 | Insoluble in 0.1 N HCl; Soluble in PBS (pH 7.4). |

| logP (Oct/Wat) | 1.8 – 2.2 | Moderate lipophilicity; permeable but requires organic co-solvent for high-conc stocks. |

| H-Bond Donors | 1 (COOH) | Dimerization risk in non-polar solvents (e.g., CHCl3). |

| H-Bond Acceptors | 4 | Good solubility in polar aprotic solvents (DMSO, DMF). |

| Melting Point | >150°C (Est.)[2] | Thermally stable solid; amenable to micronization. |

Solubility Profiling

The pH-Solubility "Switch"

The solubility of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid is governed by the Henderson-Hasselbalch equation.

-

pH < 3.0: The compound exists in its protonated, neutral form (

). Solubility is limited by the lattice energy and lipophilicity of the benzofuran ring. Aqueous solubility is expected to be low (< 50 µg/mL). -

pH > 5.0: The compound exists primarily as the carboxylate anion (

). Solvation energy increases drastically, leading to high aqueous solubility (> 1 mg/mL).

Solvent Recommendations

-

Primary Stock: DMSO (Dimethyl sulfoxide) is the gold standard, easily achieving 10–50 mM concentrations.

-

Secondary Stock: Methanol or Ethanol are suitable but prone to evaporation; ensure tightly sealed storage to prevent concentration drift.

-

Aqueous Buffers: Do not dissolve directly in water or acidic buffers. Predissolve in DMSO, then spike into buffer (maintain DMSO < 1% v/v for cell assays). Ensure buffer pH > 6.0 to prevent precipitation.

Experimental Protocol: Thermodynamic Solubility

To determine the exact solubility limit for your specific batch:

-

Preparation: Weigh 2 mg of solid into a 1.5 mL microcentrifuge tube.

-

Addition: Add 1.0 mL of the target buffer (e.g., PBS pH 7.4).

-

Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

-

Separation: Centrifuge at 10,000

g for 10 minutes to pellet undissolved solid. -

Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Stability Assessment

Chemical Stability

-

Hydrolysis: The C2-carboxylic acid is stable. The C3-methoxymethyl ether is a benzylic-type ether. Unlike acetals, it resists hydrolysis in neutral and basic aqueous conditions. It may degrade under harsh acidic conditions (e.g., concentrated HBr or BBr3) but is stable in 0.1 N HCl for short durations (e.g., during gastric simulation).

-

Oxidation: The benzylic position (the

of the methoxymethyl group) is a potential site for autoxidation upon prolonged exposure to air and light, potentially forming the aldehyde or secondary carboxylic acid. -

Photostability: Benzofurans absorb strongly in the UV region. Protect solid and solution samples from direct sunlight to prevent photodimerization or ring-opening reactions.

Storage Recommendations

-

Solid State: Store at -20°C, desiccated, protected from light. Re-test purity annually.

-

Solution (DMSO): Stable at -20°C for >6 months. Avoid repeated freeze-thaw cycles which can introduce moisture and promote precipitation.

Diagram: Stability Testing Workflow

The following diagram outlines a decision tree for validating the stability of the compound in a new assay buffer.

Caption: Step-by-step stability validation workflow for introducing 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid into new experimental buffers.

Synthesis & Degradation Pathways

Understanding the synthesis provides insight into potential impurities (e.g., the unmethylated alcohol). The stability of the ether linkage is the primary concern for long-term storage.

Caption: Potential degradation pathways. Note: Ether cleavage (Path B) requires harsh conditions not typically found in biological assays.

References

-

PubChem Database. Benzofuran-2-carboxylic acid (CID 10331) and related derivatives. National Center for Biotechnology Information. Link

-

Sigma-Aldrich. Product Specification: Benzofuran-2-carboxylic acid (CAS 496-41-3). Merck KGaA. Link

-

Kowalewska, M., et al. (2013). "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, Vol 2013. Link

-

BenchChem. Technical Guide: Methoxymethyl (MOM) Ether Protecting Group Stability. (Contextual reference for ether stability distinction). Link

-

BLDpharm. Product Data: 3-(Methoxymethyl)-1-benzofuran-2-carboxylic acid (CAS 734546-74-8).[3][4][5]Link

Sources

- 1. 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid-734546-74-8 - Thoreauchem [thoreauchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. 734546-74-8|3-(Methoxymethyl)-1-benzofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid-734546-74-8 - Thoreauchem [thoreauchem.com]

- 5. 734546-74-8|3-(Methoxymethyl)-1-benzofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols: 3-(Methoxymethyl)-1-benzofuran-2-carboxylic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and application of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid, a valuable building block in modern organic synthesis and medicinal chemistry. This document offers detailed experimental protocols, mechanistic insights, and a discussion of its utility in the construction of complex molecular architectures, particularly those with potential therapeutic applications.

Introduction: The Versatility of the Benzofuran Scaffold

The benzofuran nucleus is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] Derivatives of benzofuran have been reported to possess anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3] Specifically, the benzofuran-2-carboxylic acid framework serves as a key pharmacophore in numerous drug candidates and approved therapeutics.[4][5] The strategic functionalization of the benzofuran core allows for the fine-tuning of a molecule's physicochemical properties and biological target engagement.

3-(Methoxymethyl)-1-benzofuran-2-carboxylic acid offers three key points of diversification: the carboxylic acid at the 2-position, the methoxymethyl group at the 3-position, and the aromatic ring. This trifunctional nature makes it a highly versatile intermediate for the synthesis of diverse compound libraries in drug discovery campaigns.

Synthesis of 3-(Methoxymethyl)-1-benzofuran-2-carboxylic acid

A robust and reliable synthesis of the title compound is crucial for its widespread application. While a direct, one-pot synthesis is not readily found in the literature, a logical and experimentally feasible multi-step approach can be devised based on established methodologies for the synthesis of related benzofuran derivatives. The proposed synthetic pathway involves the initial formation of a 3-halomethyl-1-benzofuran-2-carboxylate ester, followed by nucleophilic substitution with methoxide, and subsequent hydrolysis of the ester to yield the target carboxylic acid.

Diagram of the Proposed Synthetic Workflow

Sources

Application Notes and Protocols: In Vitro Assay Development for 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid

Introduction: Unveiling the Therapeutic Potential of a Novel Benzofuran Derivative

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. These compounds, found in both natural products and synthetic molecules, have demonstrated a broad spectrum of therapeutic properties, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects[1][2][3]. The core benzofuran structure, a fusion of a benzene and a furan ring, serves as a versatile scaffold for medicinal chemists to design novel therapeutic agents[4][5]. Specifically, derivatives of benzofuran-2-carboxylic acid have shown promise as anti-inflammatory agents and inhibitors of ischemic cell death, highlighting the potential of this chemical class in drug discovery[6][7].

This application note provides a comprehensive guide for the development of in vitro assays to characterize the biological activity of a novel compound, 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid. Given the well-documented anti-inflammatory properties of benzofuran derivatives, a primary focus of this guide will be the evaluation of this compound as a potential inhibitor of cyclooxygenase (COX) enzymes, key mediators of the inflammatory response[8][9]. We will present detailed protocols for both biochemical and cell-based assays to assess the inhibitory activity and selectivity of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid against COX-1 and COX-2 isoforms.

Rationale for Targeting Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the conversion of arachidonic acid into prostanoids, which are potent lipid mediators involved in a wide array of physiological and pathological processes[10]. There are two main isoforms of COX: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostanoids that regulate essential physiological functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow[10][11][12]. In contrast, COX-2 is typically undetectable in most cells but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins, leading to the production of prostanoids that mediate inflammation, pain, and fever[10][11][12]. This differential expression makes COX-2 a prime therapeutic target for the development of anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors (NSAIDs)[10][13].

The development of selective COX-2 inhibitors has been a major focus in drug discovery to create safer and more effective anti-inflammatory therapies[10][14]. Therefore, the initial in vitro characterization of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid should include a thorough investigation of its ability to inhibit both COX-1 and COX-2 enzymes to determine its potency and selectivity.

Overall Assay Development Workflow

The following diagram outlines the general workflow for the in vitro characterization of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid as a potential COX inhibitor.

Caption: Overall workflow for in vitro assay development.

Part 1: Biochemical Assays for Direct COX Inhibition

Biochemical assays utilize purified enzymes to directly measure the inhibitory effect of a compound on enzyme activity. These assays are crucial for determining the intrinsic potency of a compound and its selectivity for different enzyme isoforms.

Protocol 1: Fluorometric COX-1 and COX-2 Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro potency of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid against purified ovine COX-1 and human recombinant COX-2. The assay measures the peroxidase activity of COX, which is the second step in the conversion of arachidonic acid to prostaglandin H2 (PGH2)[11][15].

Materials:

-

Purified ovine COX-1 enzyme (e.g., from Cayman Chemical)

-

Human recombinant COX-2 enzyme (e.g., from Cayman Chemical)

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

COX Probe (e.g., Ampliflu Red)

-

Hemin

-

Arachidonic acid

-

3-(methoxymethyl)-1-benzofuran-2-carboxylic acid (test compound)

-

SC-560 (selective COX-1 inhibitor)

-

Celecoxib (selective COX-2 inhibitor)

-

DMSO (vehicle)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation/Emission = 535/587 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and control inhibitors in DMSO.

-

Prepare working solutions of the test compound and controls by serially diluting the stock solution in COX Assay Buffer.

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and Hemin.

-

Prepare a working solution of arachidonic acid in COX Assay Buffer.

-

-

Assay Protocol:

-

Add 80 µL of the Reaction Mix to each well of a 96-well plate.

-

Add 10 µL of the test compound working solutions, control inhibitor solutions, or vehicle (DMSO) to the respective wells.

-

Add 10 µL of purified COX-1 or COX-2 enzyme solution to the wells.

-

Incubate the plate at 37°C for 10 minutes, protected from light.

-

Initiate the reaction by adding 10 µL of the arachidonic acid working solution to all wells.

-

Immediately begin reading the fluorescence intensity every minute for 10-20 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate_vehicle - Rate_compound) / Rate_vehicle] * 100

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).

Expected Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid | Value | Value | Value |

| SC-560 (Control) | Value | Value | Value |

| Celecoxib (Control) | Value | Value | Value |

Part 2: Cell-Based Assays for Cellular COX Inhibition

Cell-based assays provide a more physiologically relevant context for evaluating the activity of a compound by measuring its effects within a whole-cell system. These assays account for factors such as cell permeability and metabolism.

Protocol 2: LPS-Induced Prostaglandin E2 (PGE2) Production in Macrophages

This protocol describes a cell-based assay to measure the inhibitory effect of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid on COX-2 activity in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cells). LPS stimulation induces the expression of COX-2, leading to the production of prostaglandins, primarily PGE2, which can be quantified by ELISA[10][16].

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

3-(methoxymethyl)-1-benzofuran-2-carboxylic acid (test compound)

-

Celecoxib (positive control)

-

Cell viability assay reagent (e.g., MTT or PrestoBlue)

-

PGE2 ELISA kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in complete DMEM.

-

Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment and LPS Stimulation:

-

The next day, replace the medium with fresh medium containing various concentrations of the test compound or celecoxib. Include a vehicle control (e.g., 0.1% DMSO).

-

Pre-incubate the cells with the compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production. Include an unstimulated control group.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

-

PGE2 Measurement:

-

After incubation, collect the cell culture supernatants.

-

Quantify the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

-

-

Cell Viability Assay:

-

After collecting the supernatants, assess the viability of the remaining cells using a suitable cell viability assay to ensure that the observed inhibition of PGE2 production is not due to cytotoxicity.

-

Data Analysis:

-

Calculate the concentration of PGE2 in each sample from the standard curve generated in the ELISA.

-

Determine the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value.

Expected Data Presentation:

| Compound | PGE2 Inhibition IC50 (µM) | Cell Viability (at highest concentration) |

| 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid | Value | Value |

| Celecoxib (Control) | Value | Value |

Assay Validation and Trustworthiness

To ensure the reliability and reproducibility of the assay results, it is essential to incorporate a robust validation process. This includes:

-

Positive and Negative Controls: The inclusion of known selective inhibitors (SC-560 for COX-1 and celecoxib for COX-2) and a vehicle control in every experiment is crucial for validating assay performance.

-

Reproducibility: Assays should be repeated multiple times to ensure the consistency of the results. Inter- and intra-assay variability should be determined.

-

Z'-factor Calculation: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Interpreting the Results and Next Steps

The data generated from these in vitro assays will provide valuable insights into the potential of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid as a COX inhibitor.

-

A potent IC50 value in the biochemical assay indicates direct interaction with the enzyme.

-

A significant reduction in PGE2 production in the cell-based assay confirms cellular activity.

-

The selectivity index (COX-1 IC50 / COX-2 IC50) will determine whether the compound is a selective COX-2 inhibitor, a non-selective inhibitor, or a selective COX-1 inhibitor.

Based on these initial findings, further studies can be designed to explore the compound's mechanism of action in more detail, including its effects on other inflammatory pathways and its in vivo efficacy in animal models of inflammation.

Signaling Pathway Visualization

The following diagram illustrates the simplified signaling pathway leading to prostaglandin production and the points of inhibition by COX inhibitors.

Caption: Simplified COX signaling pathway.

References

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Research & Reviews: Journal of Chemistry. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]

-

Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2022). International Journal of Scientific Development and Research. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). International Journal of Molecular Sciences. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules. [Link]

-

Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (2005). The American Journal of Cardiology. [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2012). Current Protocols in Pharmacology. [Link]

-

Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. (2000). Journal of Natural Products. [Link]

-

Development and Use a Novel combined in-vivo and in-vitro Assay for Anti-inflammatory and Immunosuppressive Agents. (2013). International Journal of Clinical and Experimental Medicine. [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Journal of Pharmaceutical Research International. [Link]

-

In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2011). Journal of Translational Medicine. [Link]

-

In vitro effects of cyclooxygenase inhibitors in whole blood of horses, dogs, and cats. (2000). American Journal of Veterinary Research. [Link]

-

Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (2010). Methods in Molecular Biology. [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Scientific Reports. [Link]

-

In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. (2021). ResearchGate. [Link]

-

BPS Bioscience. Cox Screening. [Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Section B. [Link]

-

American Elements. 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid. [Link]

-

Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010). Molecules. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]

-

PubChem. Benzofuran-2-carboxylic acid. [Link]

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. scienceopen.com [scienceopen.com]

- 3. mdpi.com [mdpi.com]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 9. journalajrb.com [journalajrb.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. avmajournals.avma.org [avmajournals.avma.org]

- 13. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

how to dissolve 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid for biological assays

Application Note & Protocol: Solubilization of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid

Introduction

3-(methoxymethyl)-1-benzofuran-2-carboxylic acid is a functionalized benzofuran derivative often utilized in drug discovery as a scaffold for matrix metalloproteinase (MMP) inhibitors or as a building block for bioactive heterocycles.[1][2][3] Its pharmacological activity relies heavily on the carboxylic acid moiety, which frequently acts as a zinc-binding group (ZBG) in metalloenzyme active sites.[1][2]

However, this same carboxylic acid group creates specific solubility challenges.[1][2] As a weak acid (

This guide provides a standardized, error-proof workflow for dissolving this compound for in vitro (cell culture, enzymatic) and in vivo assays.

Physicochemical Analysis & Solubility Strategy

Before handling the compound, understand the "Solubility Switch" mechanism:

| State | Solvent Environment | Molecular Form | Solubility Status |

| Solid | Powder | Dimerized Acid | Stable Solid |

| Organic Stock | DMSO / Ethanol | Neutral Acid | High (>50 mM) |

| Acidic Aqueous | Water / Saline (pH < 5) | Neutral Acid | Precipitates (Crash out) |

| Basic Aqueous | PBS / Media (pH 7.[1][2][4]4) | Anionic Carboxylate | Soluble (up to limit) |

Critical Warning: Diluting a high-concentration DMSO stock directly into unbuffered water will likely cause immediate precipitation.[1][2] The aqueous medium must be buffered to pH 7.0–7.4 to maintain the soluble carboxylate form.[1][2]

Decision Matrix: Solvent Selection

Use the following flowchart to select the correct dissolution protocol for your specific assay.

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on downstream application.

Protocol A: Preparation of DMSO Stock Solution (Standard)

Best for: Cell culture (IC50 determination), enzymatic assays (MMP inhibition), and high-throughput screening.[1][2]

Materials

-

Compound: 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid (MW: 206.19)[1][2]

-

Solvent: Sterile-filtered DMSO (Dimethyl sulfoxide), Cell Culture Grade (

).[1][2] -

Container: Amber glass vial (borosilicate).[1][2] Avoid polystyrene.[1][2][4]

Step-by-Step Procedure

-

Calculation: Determine the target concentration. A 50 mM stock is recommended for stability and ease of dilution.[1][2][4]

-

Weighing: Accurately weigh ~10.3 mg of powder into a sterile amber glass vial. Record the exact mass.

-

Solvent Addition: Calculate the exact volume of DMSO required to reach 50 mM based on the actual weighed mass.

-

Dissolution:

-

Storage: Aliquot into small volumes (e.g., 50

) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Dilution Table (for Cell Culture)

Target Final Concentration: 10

| Step | Source Solution | Diluent (Media/Buffer) | Volume Ratio | Final Conc. | DMSO % |

| 1 | 50 mM Stock | DMSO | 1:50 | 1 mM | 100% |

| 2 | 1 mM Intermediate | Media (pH 7.[1][2]4) | 1:100 | 10 | 1.0% |

Note: If 1.0% DMSO is toxic to your specific cell line, perform an additional intermediate dilution step to reach 0.1% DMSO.[1][4]

Protocol B: Aqueous/Saline Preparation (DMSO-Free)

Best for: Animal studies (IP/IV injection) or assays sensitive to organic solvents.[1][2] This method converts the acid to its sodium salt.[1][2]

Materials

Step-by-Step Procedure

-

Stoichiometry: You need 1.0 equivalent of base to deprotonate the carboxylic acid.[1][2]

-

Preparation (Example: 10 mg/mL solution):

-

Dissolution:

-

pH Adjustment (Critical):

-

Final Volume: Add PBS/Saline to reach the final volume of 1.0 mL. Filter sterilize (0.22

PES filter) before use.[1][2]

Troubleshooting & Optimization

| Observation | Cause | Solution |

| Cloudiness upon dilution | "DMSO Shock" (Rapid precipitation) | Dilute stepwise (see Table in Protocol A). Ensure media is warm (37°C). Vortex immediately upon addition.[1][2] |

| Precipitate in Media | Media pH is too low | Ensure Media/Buffer is buffered to pH 7.4 (HEPES or Bicarbonate).[1][2][4] Acidic media causes crash-out.[1][2] |

| Crystals in Frozen Stock | Low solubility at -20°C | This is normal.[1][2] Warm to 37°C and vortex until clear before opening the vial to prevent moisture condensation. |

| Cytotoxicity in Vehicle | DMSO concentration > 0.5% | Use Protocol B (Saline/Salt) or increase stock concentration to allow higher dilution factors.[1][2][4] |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10331, Benzofuran-2-carboxylic acid.[1][2] Retrieved from [Link][1][2][4]

-

Emulate Bio. Protocol for Compound Treatment Solution Preparation. Retrieved from [Link][1][2][4]

-

Tamura, Y., et al. (1998). Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives.[1][2][10] Journal of Medicinal Chemistry, 41(4), 640-649.[1][2][10] (Context for benzofuran carboxylic acids as MMP inhibitors).

Sources

- 1. 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | C11H10O4 | CID 609890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. emulatebio.com [emulatebio.com]

- 7. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]

- 10. apexbt.com [apexbt.com]

Application Notes and Protocols: A Guide to Experimental Design for Testing the Biological Efficacy of a Compound

Abstract

The journey of a novel compound from laboratory discovery to clinical application is a rigorous, multi-stage process where the demonstration of biological efficacy is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing robust experimental plans to assess the biological efficacy of a therapeutic candidate. We will delve into the critical phases of preclinical evaluation, from initial in vitro characterization to complex in vivo models, emphasizing the scientific rationale behind each experimental choice. This document is structured to provide not only step-by-step protocols for key assays but also the strategic insights necessary to build a compelling data package for regulatory submission and clinical translation.

Introduction: Defining and Establishing Biological Efficacy

Biological efficacy is the capacity of a compound to produce a desired therapeutic effect in a biological system. This is distinct from toxicity, which assesses safety, and pharmacokinetics, which describes the compound's journey through the body.[1][2] Establishing efficacy is a foundational step in drug development, providing the proof-of-concept that a compound can favorably modulate a disease state. A well-designed efficacy testing funnel, progressing from simple to more complex systems, is crucial for making informed go/no-go decisions, thereby saving valuable time and resources.[1][3]

The primary goals of a preclinical efficacy evaluation are:

-

To demonstrate that the compound engages its intended biological target.

-

To establish a dose-response relationship.

-

To provide evidence of a therapeutic effect in disease-relevant models.

-

To identify potential biomarkers that can be used to monitor the compound's activity in later clinical trials.[4]

This guide will walk you through the logical progression of these studies, from the benchtop to preclinical animal models.

The Efficacy Testing Funnel: A Phased Approach

A logical and structured approach to efficacy testing is essential for building a robust data package. The following diagram illustrates a typical workflow, starting with broad in vitro screening and progressively narrowing down to more complex and disease-relevant models.

Caption: A phased approach to efficacy testing, from in vitro characterization to in vivo studies.

Phase 1: In Vitro Characterization - Target Engagement and Cellular Function

The initial phase of efficacy testing focuses on demonstrating that the compound interacts with its intended target and elicits a functional response in a cellular context.

Target Engagement Assays

These assays confirm the direct interaction between the compound and its molecular target.

-

Receptor-Ligand Binding Assays: These are crucial for compounds targeting cell surface or intracellular receptors.[5] They measure the affinity of a compound for its receptor, often using a radiolabeled or fluorescently tagged ligand.[6][7][8] The goal is to determine the dissociation constant (Kd) or the inhibitory constant (Ki), which are measures of binding affinity.[6]

-

Enzyme Inhibition Assays: For compounds designed to inhibit enzymatic activity, these assays are fundamental.[9] They measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).[10][11]

Cell-Based Functional Assays

These assays move beyond target binding to assess the compound's effect on cellular processes.

-

Cell Viability and Cytotoxicity Assays: These are among the most common initial screening assays, particularly in oncology.[12][13] They measure the overall health of a cell population after treatment with the compound. Common methods include:

-

MTT/XTT/WST-1 Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[13][14]

-

ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify the amount of ATP present, which is a marker of metabolically active cells.[15]

-

-

Apoptosis Assays: If a compound is intended to induce programmed cell death, specific assays can confirm this mechanism. These include measuring the activity of caspases (key enzymes in the apoptotic cascade) or using flow cytometry to detect markers of apoptosis like Annexin V staining.[12]

Determining Potency: The IC50/EC50

A critical output of these early assays is the determination of the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[16][17][18] This value represents the concentration of the compound required to elicit a 50% response (inhibition or effect) and is a key measure of the compound's potency.[16][19] Accurate IC50/EC50 determination requires a well-designed dose-response experiment with appropriate statistical analysis.[20][21]

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing the effect of a compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[13]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14]

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO at the same final concentration as in the highest compound dose) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[14]

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Express the results as a percentage of the vehicle-treated control cells.

-

Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[20]

Phase 2: Bridging the Gap with Advanced In Vitro Models

While 2D cell culture is invaluable for initial screening, more complex models that better recapitulate the in vivo environment are necessary to improve the predictive value of preclinical studies.

-

3D Cell Culture Models (Spheroids and Organoids): These models mimic the three-dimensional architecture of tissues, providing a more physiologically relevant context to assess compound efficacy.[22] They can reveal differences in drug penetration and efficacy that are not apparent in 2D cultures.